An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinoline and its Derivatives
An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinoline and its Derivatives
This technical guide provides a comprehensive overview of 6-(trifluoromethyl)isoquinoline and its closely related analogue, 6-(trifluoromethyl)isoquinolin-1(2H)-one, compounds of significant interest in medicinal chemistry. The inclusion of the trifluoromethyl group is a key strategy in drug design to enhance metabolic stability, lipophilicity, and biological target binding affinity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physicochemical properties, and potential therapeutic applications of this important molecular scaffold.
Physicochemical Properties and Identification
While specific experimental data for 6-(trifluoromethyl)isoquinoline is limited in the public domain, extensive information is available for its oxidized derivative, 6-(trifluoromethyl)isoquinolin-1(2H)-one. The key identifying information for this analog is summarized below.
| Property[3][5][6] | Value |
| IUPAC Name | 6-(trifluoromethyl)isoquinolin-1(2H)-one |
| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol |
| CAS Number | 1184916-59-3 |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol |
| Appearance | Light yellow solid |
| Purity | ≥95% (as available from commercial suppliers) |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide) |
Synthesis and Experimental Protocols
The synthesis of the 6-(trifluoromethyl)isoquinolin-1(2H)-one core can be achieved through various modern synthetic methodologies, including transition-metal-catalyzed reactions and classical cyclization strategies.[2]
Representative Synthetic Workflow: Bischler-Napieralski Reaction Approach
A common strategy for constructing the isoquinoline core is the Bischler-Napieralski reaction, followed by oxidation. This multi-step process begins with a commercially available substituted phenethylamine.
Caption: Synthetic workflow for 6-(trifluoromethyl)isoquinolin-1(2H)-one.
Experimental Protocol: N-Acylation of 4-(Trifluoromethyl)phenethylamine[7]
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To a solution of 4-(trifluoromethyl)phenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Bischler-Napieralski Cyclization[7]
-
To a solution of the N-acylated intermediate from the previous step (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base and extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.
Experimental Protocol: Oxidation to 6-(Trifluoromethyl)isoquinolin-1(2H)-one[7]
-
Dissolve the crude 3,4-dihydroisoquinoline derivative from the previous step in a suitable solvent.
-
Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).
-
Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the oxidant and concentrate the filtrate.
-
Purify the crude 6-(trifluoromethyl)isoquinolin-1(2H)-one by crystallization or column chromatography.
Potential Therapeutic Applications and Biological Activity
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active molecules.[7] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs, particularly in oncology.[2][7][8]
Key Biological Targets:
-
Poly(ADP-ribose) polymerase (PARP) Inhibition: The isoquinolin-1(2H)-one structure is a well-established pharmacophore for the inhibition of PARP enzymes, which are crucial for DNA repair.[1][7] PARP inhibitors are a significant class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7]
-
WDR5 Inhibition: The structurally related compound, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5-WIN site.[2][7] WDR5 is a critical component of histone methyltransferase complexes implicated in cancer, suggesting that this class of compounds may also target epigenetic regulatory pathways.[7]
Comparative Biological Activity of Related Compounds
| Compound/Alternative[9] | Target/Assay | IC₅₀ (µM) |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 Enzyme Activity | 0.45 ± 0.1 |
| 5-Methoxy TIQ-A | PARP-1 Enzyme Activity | 0.21 ± 0.12 |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) Cell Line | 10 ± 2.5 |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | U-937, HL-60, MOLT-4 Cell Lines | 0.7 - 6.0 |
Signaling Pathways
The biological effects of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives are believed to be mediated through interference with key cellular signaling pathways.
PARP Inhibition in the DNA Damage Response
Inhibition of PARP-1 is a key mechanism of action. PARP enzymes are activated by DNA single-strand breaks. In cancers with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP traps the enzyme on the DNA, leading to stalled replication forks, double-strand breaks, and ultimately, apoptosis.
Caption: Simplified signaling pathway of PARP-1 and the point of inhibition.[9]
Hypothetical Inhibition of PI3K/AKT/mTOR Pathway
Isoquinoline scaffolds are also known to interfere with other crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][4][8] Inhibition of a key kinase in this pathway represents another plausible mechanism of action for anticancer activity.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.[3]
Protocols for Biological Assays
To ensure the reproducibility of findings, detailed methodologies for key biological assays are essential.
Protocol: Cell Viability (MTT/CellTiter-Glo®) Assay[8][10]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (e.g., DMSO).
-
Incubate the cells for 72 hours (or a desired time point) at 37 °C in a humidified 5% CO₂ incubator.
-
Add the viability reagent (e.g., CellTiter-Glo® reagent or MTT solution) to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: PARP-1 Inhibition (HTRF) Assay[8]
-
Prepare a serial dilution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in DMSO and then dilute in the appropriate assay buffer.
-
In a 384-well low-volume white assay plate, add the test compound solution. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the PARP-1 enzyme and activated DNA to all wells except the negative control and incubate for 15 minutes at room temperature.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes.
-
Stop the reaction and add the detection reagents (e.g., streptavidin-d2 acceptor and anti-poly(ADP-ribose) antibody labeled with Eu3+ cryptate).
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-(Trifluoromethyl)isoquinolin-1(2H)-one | CAS#:1184916-59-3 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
